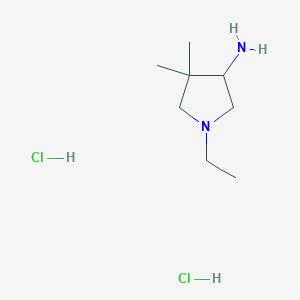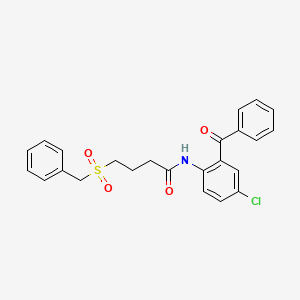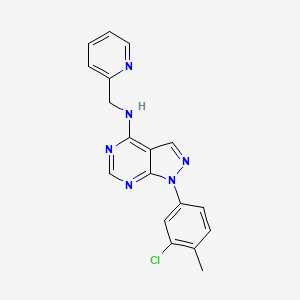 1-(3-Chlor-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamin CAS No. 890895-70-2"
>
1-(3-Chlor-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamin CAS No. 890895-70-2"
>
1-(3-Chlor-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorinated phenyl group, and a pyridinylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial products.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(2-pyridylmethyl)amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(2-pyridylmethyl)amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(2-pyridylmethyl)amine affects the cell cycle progression pathway . This results in downstream effects such as the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(2-pyridylmethyl)amine is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemische Analyse
Biochemical Properties
1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine on various cell types have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis. This effect is mediated through the inhibition of CDK2 and the subsequent downregulation of cyclin A and cyclin E . Additionally, the compound has been observed to influence cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. By modulating these pathways, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine can alter gene expression and cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets. Additionally, the compound can modulate gene expression by influencing transcription factors and epigenetic regulators. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered chromatin structure, which affects gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained cell cycle arrest and apoptosis in cancer cells. Prolonged treatment may also lead to the development of resistance, necessitating combination therapies to maintain its effectiveness.
Dosage Effects in Animal Models
The effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, the compound has been shown to influence the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, which are involved in glycolysis and energy production.
Transport and Distribution
The transport and distribution of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via solute carrier (SLC) transporters, and it can bind to intracellular proteins, such as heat shock proteins (HSPs), which facilitate its localization and accumulation . The distribution of the compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it affects gene expression by modulating transcription factors and chromatin structure. The compound’s localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific cellular compartments.
Vorbereitungsmethoden
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the chlorinated phenyl and pyridinylmethyl groups. Common synthetic routes may include:
Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the 3-chloro-4-methylphenyl group via electrophilic aromatic substitution or other suitable methods.
Step 3: Attachment of the pyridinylmethyl group through nucleophilic substitution or similar reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the nature of the reactants and the specific reaction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: These compounds may have slight modifications in their structure, leading to differences in their chemical and biological properties.
Other pyrazolo[3,4-d]pyrimidine compounds: These compounds share the same core structure but differ in their substituents, affecting their reactivity and applications.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6/c1-12-5-6-14(8-16(12)19)25-18-15(10-24-25)17(22-11-23-18)21-9-13-4-2-3-7-20-13/h2-8,10-11H,9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLYNRACFIJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)
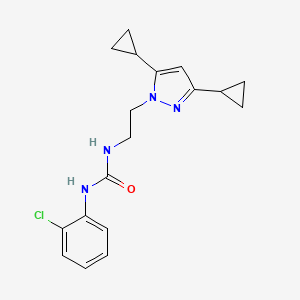
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2576702.png)
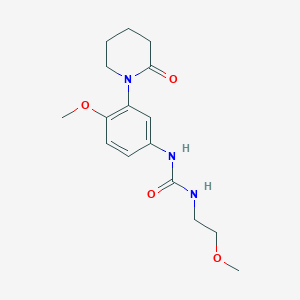
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)

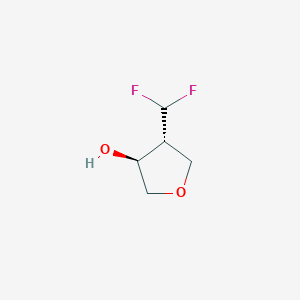
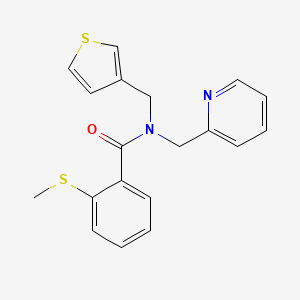
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2576718.png)
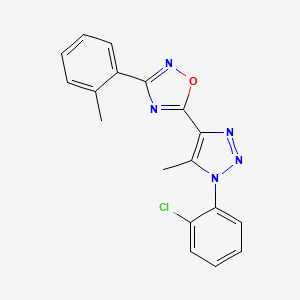
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
